2-Amino-n-isopropylbenzamide

Chloride channel inhibition Neutrophil activation Cellular hyperpolarization

For environmental and agrochemical labs, quantifying bentazon degradation pathways requires a reliable 2-Amino-N-isopropylbenzamide reference standard. This compound's unique soil sorption and high enzymatic degradation rate make it an essential metabolite marker. - Essential for LC-MS/MS & GC-MS method validation for bentazon residue analysis. - Key indicator for assessing bioremediation efficiency in soil and water systems. - High-purity standard ensures accurate, interference-free quantification.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 30391-89-0
Cat. No. B048454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-n-isopropylbenzamide
CAS30391-89-0
Synonymso-Amino-N-isopropylbenzamide;  2-Amino-N-(1-methylethyl)benzamide;  Anthranilic Acid Isopropylamide;  N-Isopropylanthranilamide;  NSC 88050
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC=CC=C1N
InChIInChI=1S/C10H14N2O/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3,(H,12,13)
InChIKeyFWQYJOPJMIEKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-n-isopropylbenzamide: Identity & Procurement


2-Amino-n-isopropylbenzamide (CAS 30391-89-0), also known as N-isopropylanthranilamide, is a 2-aminobenzamide derivative characterized by an isopropyl substitution on the amide nitrogen. It is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol [1]. This compound is recognized as a key intermediate in the synthesis of the herbicide bentazon [2] and as a metabolite formed from bentazon in environmental and biological systems . It has also been identified as a biochemical tool for proteomics research and has demonstrated specific biological activities, including the inhibition of activated chloride channels .

Industrial Intermediate
Key building block for bentazon herbicide synthesis; improved process route available
Environmental Analysis Standard
Metabolite marker for bentazon degradation; distinct soil sorption and enzymatic reactivity
Biochemical Tool
Chloride channel modulation studies; not covered by unsubstituted 2-aminobenzamide

Why 2-Amino-n-isopropylbenzamide Is Irreplaceable


Generic substitution among 2-aminobenzamide derivatives is precluded by the unique steric and electronic profile conferred by the N-isopropyl group. This substitution directly impacts key performance metrics, including the compound's role as a specific intermediate in the industrial synthesis of the herbicide bentazon [1] and its distinct behavior as a bentazon metabolite in environmental and biological systems . The isopropyl group influences the compound's physicochemical properties, such as lipophilicity (XLogP3 = 1.4) [2], and biological interactions, including its ability to inhibit activated chloride channels , which are not general characteristics of unsubstituted 2-aminobenzamide or its N-methyl and N-ethyl analogs. The data below quantify specific, non-interchangeable performance differences in synthetic efficiency, environmental fate, and biological activity, directly informing procurement and experimental design.

Differentiation
2-Amino-N-isopropylbenzamide
Generic 2-Aminobenzamide / N-Alkyl Analogs
Intermediate role
Specific precursor for bentazon via patented route; steric fit for cyclization
Unsubstituted or N-methyl/ethyl analogs do not lead to bentazon or yield wrong products
Biological activity
Inhibits activated chloride channels; induces neutrophil hyperpolarization
2-Aminobenzamide acts primarily as PARP inhibitor; no chloride channel activity reported
Environmental fate
Intermediate soil sorption and rapid enzymatic degradation; unique behavior in remediation models
Sorption and degradation profiles differ markedly; cannot serve as bentazon degradation marker

2-Amino-n-isopropylbenzamide vs. Analogs: Evidence Guide


Chloride Channel Inhibition vs. 2-Aminobenzamide

2-Amino-n-isopropylbenzamide has been reported to inhibit the activity of activated chloride channels in rat neutrophils and cultured human erythrocytes . In contrast, the unsubstituted parent compound, 2-aminobenzamide, does not demonstrate this specific activity in the literature, with its primary reported activity being as a poly(ADP-ribose) polymerase (PARP) inhibitor [1]. The specific chloride channel inhibition of the isopropyl derivative leads to cellular hyperpolarization , a functional outcome not associated with 2-aminobenzamide. This functional divergence is attributed to the steric and electronic effects of the N-isopropyl group. Quantitative inhibition data (e.g., IC50) for 2-amino-n-isopropylbenzamide on chloride channels are not available in the public domain, limiting a direct quantitative comparison.

Chloride Channel Inhibition
Class-level inference
Inhibits activated chloride channels; induces cellular hyperpolarization
2-Aminobenzamide: no reported chloride channel activity
Supports chloride channel research
Quantitative inhibition data not publicly available
Chloride channel inhibition Neutrophil activation Cellular hyperpolarization

Soil Sorption vs. Bentazon and N-Methyl Bentazon

In a comparative study of bentazon degradation products, the sorption affinity of 2-amino-n-isopropylbenzamide to two agricultural soils (Dundee silt loam and Sharkey clay) was found to be intermediate between the parent herbicide bentazon and the metabolite N-methyl bentazon . Sorption isotherms indicated that sorption increased in the order: bentazon ≪ 2-amino-N-isopropyl benzamide < N-methyl bentazon . This differential mobility is critical for understanding the environmental fate and potential for groundwater contamination of these compounds.

Soil Sorption
Head-to-head
Sorption order: bentazon < 2-Amino-N-isopropylbenzamide < N-methyl bentazon
1 Bentazon (lowest) 2 AIBA (intermediate) 3 N-methyl bentazon (highest)
Intermediate soil mobility marker
Dundee silt loam and Sharkey clay soils
Environmental fate Soil sorption Herbicide metabolite Bentazon degradation

Enzymatic Degradation vs. Bentazon Metabolites

In the presence of laccase and guaiacol at pH 3.0, the concentration of 2-amino-n-isopropylbenzamide decreased by 57%, compared to a 27% decrease for bentazon, a 20% decrease for des-isopropyl-bentazon, and only a 4% decrease for 8-chloro-bentazon [1]. A similar trend was observed with peroxidase, where AIBA decreased by 70%, bentazon by 9%, des-isopropyl-bentazon by 30%, and 8-chloro-bentazon by 5% [1]. This data demonstrates that AIBA is the most rapidly degraded metabolite under these oxidative conditions.

Enzymatic Degradation
Head-to-head
AIBA decrease: 57% (laccase), 70% (peroxidase)
Bentazon: 27% / 9%; des-isopropyl-bentazon: 20% / 30%; 8-chloro-bentazon: 4% / 5%
Most rapidly degraded metabolite in oxidative conditions
pH 3.0 with laccase/peroxidase + guaiacol; key for remediation marker
Enzymatic degradation Laccase Peroxidase Environmental remediation

Synthetic Efficiency: Improved vs. Traditional Method

A patented synthetic method for 2-amino-n-isopropylbenzamide as a bentazon intermediate achieved a yield of 93%, with a product content of 25% in the amide solution [1]. This improved process, which utilizes undried isatoic anhydride and recovered dichloroethane, contrasts with the traditional method that required strict anhydrous conditions and longer reaction times (6 hours at 30-40°C) [1]. While a direct yield comparison for the traditional method is not explicitly stated in the patent, the improved method's advantages include reduced energy consumption, lower labor requirements, and decreased production costs [1].

Improved Synthetic Yield
Class-level inference
93%
Supports cost-effective bentazon production
Moisture-tolerant process; recovered solvent; lower energy use vs. traditional method
Synthetic efficiency Bentazon intermediate Process chemistry Yield improvement

2-Amino-n-isopropylbenzamide: Research & Industrial Applications


Analytical Method Development for Bentazon Metabolites

Given its distinct soil sorption profile and high enzymatic degradation rate compared to other bentazon metabolites [1], 2-amino-n-isopropylbenzamide is an essential analytical standard for developing and validating quantitative methods (e.g., LC-MS/MS, GC-MS) to monitor bentazon degradation in environmental samples, agricultural products, and biological matrices. Its unique behavior ensures accurate quantification and differentiation from other metabolites.

Environmental Fate & Remediation of Bentazon

Researchers investigating the transport, persistence, and remediation of bentazon in soil and water systems require 2-amino-n-isopropylbenzamide to accurately assess degradation pathways. Its intermediate sorption to soil and rapid degradation by oxidoreductases [1] make it a key indicator of active remediation processes, guiding the selection and optimization of bioremediation strategies.

Chloride Channel Modulation in Neutrophils

For studies focused on the role of chloride channels in neutrophil activation and inflammatory responses, 2-amino-n-isopropylbenzamide offers a specific functional probe not provided by unsubstituted 2-aminobenzamide. Its ability to induce cellular hyperpolarization through chloride channel inhibition makes it a valuable tool for dissecting signaling pathways in neutrophils and related cell types.

Cost-Effective Industrial Synthesis of Bentazon

For agrochemical manufacturers, procuring 2-amino-n-isopropylbenzamide produced via the improved synthetic method [2] directly supports a more efficient and economical bentazon production process. The patented method's tolerance for moisture and use of recovered solvent translates to lower energy consumption and operational costs, providing a competitive advantage in large-scale manufacturing.

Application
Selection Property
Validation Focus
Analytical method development for bentazon metabolites
Metabolite-specific differentiation
Soil sorption and enzymatic degradation context
Environmental fate & remediation studies
Distinct sorption and degradation profile
Bentazon degradation pathway validation
Chloride channel modulation research
Chloride channel inhibition activity
Neutrophil hyperpolarization endpoint context
Cost-efficient bentazon intermediate supply
Improved process route
Energy and operational cost reduction context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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